molecular formula C19H20FN5 B2939657 4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile CAS No. 2380142-55-0

4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile

Cat. No. B2939657
CAS RN: 2380142-55-0
M. Wt: 337.402
InChI Key: BLSNJNNNAAPZRJ-UHFFFAOYSA-N
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Description

4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of drugs known as receptor tyrosine kinase inhibitors, which are used to treat various types of cancers.

Scientific Research Applications

Antimicrobial and Antiviral Activities

  • Synthesis and Biological Activity : New derivatives of piperazine doped with febuxostat have been synthesized, displaying promising antimicrobial and antiviral activities. Specifically, certain urea and thiourea derivatives exhibit potent antimicrobial activity against various strains, highlighting the potential of piperazine derivatives in combating infectious diseases (Reddy et al., 2013).

  • HCV Inhibitors : Research into 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives has identified compounds with significant antiviral activity against Hepatitis C Virus (HCV), suggesting a novel mechanism of action for HCV entry inhibition. This underscores the therapeutic potential of these compounds in treating HCV infections, especially in the absence of a vaccine (Jiang et al., 2020).

Antipsychotic Properties

  • Novel Antipsychotics : A series of novel conformationally restricted butyrophenones with affinity for dopamine and serotonin receptors have been developed. These compounds, bearing piperazine and related structural motifs, were evaluated for their potential as antipsychotic agents. The findings indicate that specific derivatives may offer effective neuroleptic properties with a reduced risk of inducing extrapyramidal side effects, characteristic of atypical antipsychotics (Raviña et al., 2000).

Enzyme Inhibition and Molecular Interaction

  • Molecular Modeling Studies : Schiff base derivatives formed by condensation with sulfamerazine have shown potent antibacterial and antifungal activities. Molecular modeling studies of these compounds provide insights into their mechanism of action, highlighting the role of hydrogen bonding and hydrophobic interactions in their efficacy (Othman et al., 2019).

  • Luminescent Properties and Electron Transfer : Piperazine substituted naphthalimide compounds exhibit interesting luminescent properties and photo-induced electron transfer mechanisms. These findings are significant for developing fluorescent probes and understanding the electronic interactions within molecular systems (Gan et al., 2003).

properties

IUPAC Name

4-[[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5/c20-17-18(16-5-6-16)22-13-23-19(17)25-9-7-24(8-10-25)12-15-3-1-14(11-21)2-4-15/h1-4,13,16H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSNJNNNAAPZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC=N2)N3CCN(CC3)CC4=CC=C(C=C4)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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